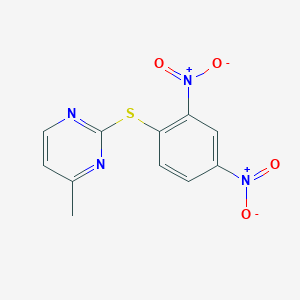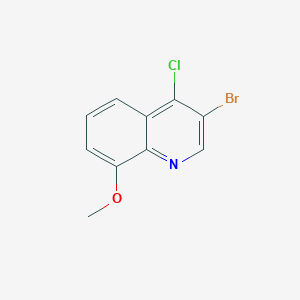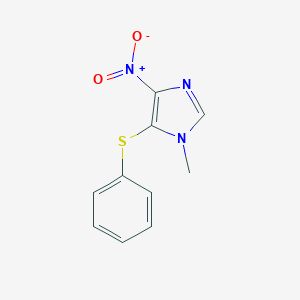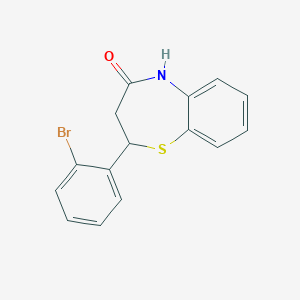
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- is a chemical compound that belongs to the class of benzothiazepines. It has been widely studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- has been studied for its potential applications in various fields of medicinal chemistry. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. It has also been investigated for its potential use as a calcium channel blocker and as a modulator of the immune system. Furthermore, it has been studied for its potential applications in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Mécanisme D'action
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- is not fully understood. However, it is believed to act as a calcium channel blocker, which inhibits the influx of calcium ions into cells. This, in turn, leads to the inhibition of various cellular processes such as neurotransmitter release and muscle contraction. It has also been suggested that it may modulate the immune system by inhibiting the production of cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce pain by inhibiting the release of substance P. Furthermore, it has been found to have anticonvulsant activity by inhibiting the influx of calcium ions into neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It also exhibits a broad range of activities, making it suitable for investigating various biological processes. However, it has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro-. One direction is to investigate its potential use as a modulator of the immune system in the treatment of autoimmune diseases. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it could be investigated for its potential use in cancer therapy due to its ability to inhibit the influx of calcium ions into cancer cells. Additionally, further studies could be conducted to optimize its synthesis method and increase its solubility in water.
Conclusion:
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- is a chemical compound with potential applications in medicinal chemistry. Its synthesis method has been optimized and improved by various researchers, and it exhibits a broad range of activities such as anticonvulsant, anti-inflammatory, and analgesic activities. Its mechanism of action involves the inhibition of calcium ion influx into cells, and it has been investigated for its potential use in treating various diseases. Despite its advantages, it has some limitations, and further studies are needed to explore its potential applications and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- involves the reaction of 2-bromoaniline with 2-mercaptoacetic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with phosgene to yield the final product. This method has been optimized and improved by various researchers to increase the yield and purity of the compound.
Propriétés
Numéro CAS |
89813-60-5 |
|---|---|
Nom du produit |
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- |
Formule moléculaire |
C15H12BrNOS |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C15H12BrNOS/c16-11-6-2-1-5-10(11)14-9-15(18)17-12-7-3-4-8-13(12)19-14/h1-8,14H,9H2,(H,17,18) |
Clé InChI |
BQMQTZXFGICBGL-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3Br |
SMILES canonique |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



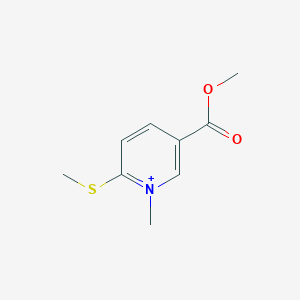

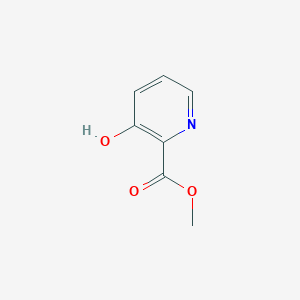
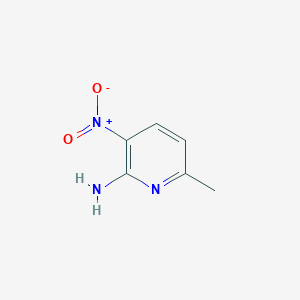

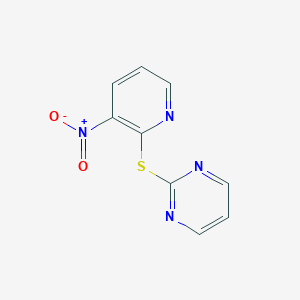
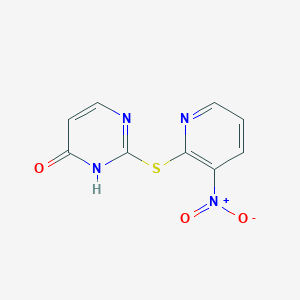
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
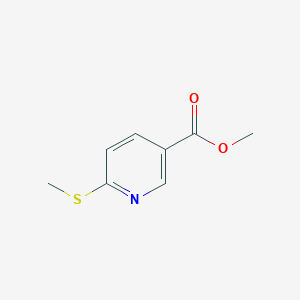
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
